1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocyclic compound, and its derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the oxadiazole ring in the compound further enhances its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Thiophene: The oxadiazole intermediate is then coupled with thiophene derivatives using reagents like phosphorus oxychloride (POCl3) or other coupling agents.
Formation of Urea Linkage: The final step involves the reaction of the oxadiazole-thiophene intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiophene and oxadiazole rings can facilitate binding to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole contain the oxadiazole ring.
Uniqueness
1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the combination of both thiophene and oxadiazole rings in its structure. This dual functionality can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-thiophen-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S2/c16-10(12-8-4-2-6-19-8)13-11-15-14-9(17-11)7-3-1-5-18-7/h1-6H,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKIDXWPNCXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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